4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound with a unique structure that combines a pyrimidine ring, a cyclopropyl group, and a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves multiple steps, starting with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
The reactions typically involve the use of organic solvents such as dichloromethane, methanol, or acetonitrile. Catalysts like palladium or platinum may be used to facilitate certain reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways. Researchers use it to study enzyme inhibition, protein-protein interactions, and other biological phenomena.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics, photonics, and other high-tech industries.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares some structural similarities with 4-Cyclopropyl-6-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine, particularly in the presence of aromatic rings and functional groups.
Aliphatic amines: These compounds, while structurally different, undergo similar types of chemical reactions, such as oxidation and substitution, making them useful for comparison in reaction studies.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and ring systems. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-30-21-5-3-2-4-19(21)24(8-9-24)23(29)28-13-17-11-27(12-18(17)14-28)22-10-20(16-6-7-16)25-15-26-22/h2-5,10,15-18H,6-9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMAZUVFMOAOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CC4CN(CC4C3)C5=NC=NC(=C5)C6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.